

# Crystal Structure of 4-Nitrophenyl Phenyl Sulfide: A Review of Available Data

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## Compound of Interest

Compound Name: 4-Nitrophenyl phenyl sulfide

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Despite its utility as a building block in organic synthesis, a definitive, publicly available crystal structure of **4-Nitrophenyl phenyl sulfide** (C<sub>12</sub>H<sub>9</sub>NO<sub>2</sub>S) remains elusive. An exhaustive search of prominent crystallographic databases and the broader scientific literature did not yield specific experimental data on its single-crystal X-ray diffraction analysis. This technical guide, therefore, summarizes the available physicochemical properties and outlines a general synthetic approach, acknowledging the absence of detailed crystallographic information.

## Physicochemical Properties

**4-Nitrophenyl phenyl sulfide**, also known as 1-nitro-4-(phenylthio)benzene, is a yellow crystalline solid.<sup>[1]</sup> Key physical and chemical properties are summarized in Table 1. This information is valuable for researchers and professionals in drug development for predicting the compound's behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>2</sub> S	[2][3][4]
Molecular Weight	231.27 g/mol	[2][3]
CAS Number	952-97-6	[2][3]
Melting Point	52-55 °C (lit.)	
Appearance	Yellow crystalline powder	[1]
IUPAC Name	1-nitro-4-(phenylthio)benzene	[2][3]

Table 1: Physicochemical Properties of **4-Nitrophenyl Phenyl Sulfide**

## Synthesis and Crystallization

While a specific protocol for the synthesis and crystallization of **4-Nitrophenyl phenyl sulfide** for the purpose of X-ray diffraction is not detailed in the available literature, a general synthetic route involves the S-arylation of a thiophenol derivative with an aryl halide. One common method is the copper-catalyzed reaction between thiophenol and 4-nitrochlorobenzene.

A generalized experimental protocol for its synthesis is as follows:

- **Reaction Setup:** To a solution of thiophenol in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) and a copper catalyst (e.g., copper(I) iodide).
- **Addition of Aryl Halide:** Add 4-nitrochlorobenzene to the reaction mixture.
- **Reaction Conditions:** Heat the mixture at an elevated temperature (e.g., 120-150 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography.
- **Workup:** After cooling to room temperature, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
- **Purification and Crystallization:** The crude product can be purified by column chromatography. Single crystals suitable for X-ray diffraction, if obtainable, would typically be

grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques. The choice of solvent is critical and would require experimental screening.

## Molecular Structure

In the absence of experimental crystal structure data, a computational model can provide a theoretical representation of the molecular structure of **4-Nitrophenyl phenyl sulfide**. The molecule consists of a phenyl ring and a 4-nitrophenyl ring linked by a sulfur atom.

Below is a DOT script to generate a 2D diagram of the molecular structure.

Figure 1: 2D representation of the **4-Nitrophenyl phenyl sulfide** molecule.

## Conclusion

For researchers, scientists, and drug development professionals, the lack of a determined crystal structure for **4-Nitrophenyl phenyl sulfide** represents a gap in the fundamental understanding of this compound's solid-state properties. While its synthesis and basic physicochemical characteristics are established, the precise arrangement of molecules in the crystalline state, including intermolecular interactions, remains unknown. The determination of its crystal structure would be a valuable contribution to the field, enabling more accurate computational modeling and a deeper understanding of its structure-property relationships. Until such data becomes available, reliance on computational models and the general properties outlined in this guide is necessary.

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